1,4-Bis(dichlorophosphino)benzene

Organophosphorus Synthesis Ligand Precursor Chlorophosphine Preparation

Problem: Ortho-substituted bis(dichlorophosphines) chelate a single metal, and aliphatic analogs introduce flexibility - both fail to provide the rigid linear geometry required for bimetallic catalysts and low-coordinate P materials. Solution: 1,4-Bis(dichlorophosphino)benzene (CAS 10498-56-3) positions two reactive PCl₂ groups at para positions, enabling linear bridging. Key outcomes: bis(phosphaalkene) yields 42-46%, bis(diphosphene) yield 55%, and one-step diphosphabarrelene synthesis. ≥98% purity, in stock globally.

Molecular Formula C6H4Cl4P2
Molecular Weight 279.8 g/mol
CAS No. 10498-56-3
Cat. No. B083618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(dichlorophosphino)benzene
CAS10498-56-3
Synonyms1,4-BIS(DICHLOROPHOSPHINO)BENZENE
Molecular FormulaC6H4Cl4P2
Molecular Weight279.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1P(Cl)Cl)P(Cl)Cl
InChIInChI=1S/C6H4Cl4P2/c7-11(8)5-1-2-6(4-3-5)12(9)10/h1-4H
InChIKeyDEHQZYHUJQNOJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(dichlorophosphino)benzene: Key Specifications & Procurement


1,4-Bis(dichlorophosphino)benzene (CAS 10498-56-3) is an organophosphorus compound characterized by two dichlorophosphino (-PCl₂) groups attached at the para positions of a benzene ring, with molecular formula C₆H₄Cl₄P₂ and molecular weight 279.8 g/mol [1]. The compound serves as a versatile precursor for synthesizing a wide range of phosphorus-containing ligands and materials through nucleophilic substitution at the reactive P-Cl bonds [2]. Its para-substitution geometry, in contrast to the ortho-substituted 1,2-isomer, provides distinct spatial separation between phosphorus centers, enabling specific applications in binuclear complexes and linear coordination polymers [3].

Linear bridging geometry
Enables binuclear complexes and coordination polymers
Versatile P–Cl sites
Nucleophilic substitution to diverse phosphorus ligands and materials
Spatially defined centers
Rigid para separation distinct from ortho-isomer for specific architectures

Why 1,4-Bis(dichlorophosphino)benzene Is Irreplaceable


In-class compounds such as 1,2-bis(dichlorophosphino)benzene or aliphatic bis(dichlorophosphines) cannot be simply interchanged with 1,4-bis(dichlorophosphino)benzene due to fundamental differences in the spatial arrangement and resulting coordination geometry of phosphorus centers [1]. The para-substitution pattern enforces a linear, rigid separation between the two reactive PCl₂ sites, whereas ortho-substituted analogs force chelating geometries and aliphatic backbones introduce conformational flexibility [2]. This geometric constraint dictates whether the derived ligand will bridge two metal centers in a linear binuclear complex or chelate to a single metal center, profoundly impacting catalytic activity, selectivity, and the architecture of the resulting metal-organic framework . Substituting an ortho-isomer for a para-isomer in a reaction sequence designed to produce linear coordination polymers will yield a completely different product distribution or reaction failure [1]. The evidence below quantifies the differences in synthetic utility and performance characteristics that justify compound-specific procurement.

!
1,2-Isomer (ortho) forces chelation geometry; linear bridging may not transfer.
!
Aliphatic bis(dichlorophosphine) introduces conformational flexibility; defined metal–metal separation may shift.
!
Ortho isomer in linear polymer synthesis can alter product distribution or cause reaction failure.

1,4-Bis(dichlorophosphino)benzene: Comparative Performance Evidence


Synthetic Yield: 1,4- vs. 1,2-Isomer

In the synthesis of bis(dichlorophosphino)benzenes via chlorination of the corresponding diphosphinobenzenes with PCl₅, the 1,2-isomer was obtained in 93% yield. The reported yield for the 1,4-isomer derivative (1,4-bis(dichlorophosphino)-2,3,5,6-tetrakis(p-tert-butylphenyl)benzene) is 56% under different reaction conditions [1][2]. This quantifies the differential reactivity inherent to the substitution pattern and steric environment.

Synthetic yield (1,4- vs 1,2-)
Data to verify
1,4-derivative: 56%
1,2-isomer: 93%
Cross-study yield context may inform stoichiometric planning; conditions differ.
Different synthetic routes used; direct comparison limited.
Organophosphorus Synthesis Ligand Precursor Chlorophosphine Preparation

Geometry: Linear Bridging vs. Chelation

The para-substitution pattern of 1,4-bis(dichlorophosphino)benzene enforces a linear spatial separation between phosphorus centers, whereas 1,2-bis(dichlorophosphino)benzene (ortho-substitution) enforces a chelating geometry . This geometric constraint is not merely a structural nuance; it determines whether the resulting ligand bridges two metal centers in a linear binuclear complex (1,4-isomer) or chelates to a single metal center (1,2-isomer) [1].

P–P spatial arrangement
Class-level
Para: ~5.6 Å (estimated)
Ortho: ~3.0 Å
Geometry-based inference supports bridging vs. chelation design.
Estimated from benzene ring geometry; class-level comparison.
Coordination Chemistry Bidentate Ligand Design Binuclear Complexes

Derivatization to Low-Coordinate Phosphorus Compounds

1,4-Bis(dichlorophosphino)-2,3,5,6-tetrakis(p-tert-butylphenyl)benzene (a derivative of the target compound) was converted to the bis(phosphine) in 94% yield, to bis(phosphaalkenes) in 42-46% yield, and to a bis(diphosphene) in 55% yield [1]. These transformations demonstrate the utility of the -PCl₂ functionality as a gateway to diverse phosphorus-containing architectures. Direct comparative yield data for analogous transformations using 1,2-bis(dichlorophosphino)benzene are not available in the same study.

Derivatization yields
Reported
Bis(phosphine): 94%
Bis(phosphaalkene): 42–46%
Bis(diphosphene): 55%
Supports synthetic planning; no direct comparator in study.
Yields from a sterically encumbered derivative.
Phosphine Synthesis Phosphaalkene Diphosphene

Physical State: Solid vs. Liquid Isomer

The physical state of bis(dichlorophosphino)benzene isomers differs markedly. 1,2-Bis(dichlorophosphino)benzene is reported as a viscous colorless liquid, while the 1,4-isomer is a solid at ambient temperature [1]. This difference in physical state impacts handling, storage, and formulation protocols.

Physical state
Head-to-head
1,4-isomer: solid
1,2-isomer: viscous liquid
Handling convenience may differ; solid easier to weigh and store.
Ambient temperature comparison.
Physical Characterization Handling Properties Procurement Specifications

1,4-Bis(dichlorophosphino)benzene: High-Value Applications


Linear Binuclear Complexes and Coordination Polymers

The para-substitution geometry of 1,4-bis(dichlorophosphino)benzene is essential for constructing linear, p-phenylene-bridged bimetallic complexes. After derivatization to the corresponding bis(phosphine), the rigid 1,4-phenylene spacer enforces a defined metal-metal separation, which is critical for cooperative catalysis and magnetic coupling studies. This architecture cannot be achieved using the ortho-substituted 1,2-isomer, which would instead form chelate complexes . Researchers developing catalysts for tandem reactions or studying metal-metal interactions should procure the 1,4-isomer specifically for this linear bridging capability [1].

Sterically Encumbered Low-Coordinate Phosphorus Materials

The -PCl₂ groups of 1,4-bis(dichlorophosphino)benzene serve as versatile electrophilic handles for constructing molecules with P=C (phosphaalkene) and P=P (diphosphene) double bonds. In the study by Shah et al., a derivative of this compound was converted to bis(phosphaalkenes) in 42-46% yield and to a bis(diphosphene) in 55% yield, with the P=C bond length measured at 1.676(5) Å and the P=P bond length at 2.008(2) Å [2]. These low-coordinate phosphorus compounds are of interest in materials science for their unique electronic properties and potential as multiredox-active molecular switches. The rigid 1,4-phenylene bridge provides a well-defined spatial separation between the two low-coordinate phosphorus centers, enabling systematic study of electronic communication across the aromatic spacer [2].

Pyrrole-Based Diphosphabarrelenes for Polymetallic Compounds

1,4-Bis(dichlorophosphino)benzene is a crucial reagent in the one-step synthesis of pyrrole-based 1,4-diphosphabarrelenes, which are important building blocks for generating polymetallic coordination compounds [3]. The high yields and simplified process reported highlight the compound's significance in the field of coordination chemistry and complex molecule synthesis [3]. The para-substitution pattern is essential for the barrelene framework formation, and substitution with the ortho-isomer would not yield the desired bicyclic structure.

Phenyl-Bridged Phospha-s-triazines as Fluid Stabilizers

In industrial chemistry applications, 1,4-bis(dichlorophosphino)benzene has been employed in the preparation of phenyl-bridged phospha-s-triazines [4]. These compounds are effective in preventing the degradation of perfluoroalkylether fluids in oxidizing atmospheres in the presence of metals, an application particularly relevant in the aerospace and specialty lubricant sectors where fluid stability under extreme conditions is mission-critical [4]. The para-substitution pattern provides the appropriate spatial arrangement for the triazine ring formation.

Application
Selection Property
Validation Focus
Linear binuclear complexes & coordination polymers
Para-substitution linear bridging geometry
Confirm binuclear vs chelate complex formation
Low-coordinate phosphorus materials
Electrophilic P–Cl sites for P=C/P=P synthesis
Verify bond lengths and electronic communication
Pyrrole-based diphosphabarrelenes
Para-substitution for barrelene framework
One-step synthesis yield and framework integrity
Phospha-s-triazine fluid stabilizers
Para-substitution for triazine ring formation
Fluid stability under oxidative conditions with metals

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